molecular formula C22H20ClIN2O7 B4924860 (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4924860
M. Wt: 586.8 g/mol
InChI Key: BPCIXNCQWCUHJO-WUXMJOGZSA-N
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Description

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes chloro, methoxy, ethoxy, and iodo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane structure, followed by the introduction of the chloro, methoxy, ethoxy, and iodo groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro, methoxy, ethoxy, and iodo groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.

Scientific Research Applications

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of related compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of chloro, methoxy, ethoxy, and iodo substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClIN2O7/c1-5-33-18-8-11(7-14(24)19(18)32-4)6-12-20(27)25-22(29)26(21(12)28)15-10-16(30-2)13(23)9-17(15)31-3/h6-10H,5H2,1-4H3,(H,25,27,29)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCIXNCQWCUHJO-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3OC)Cl)OC)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3OC)Cl)OC)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClIN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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